tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties ADME Prediction

tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is a chiral, non-racemic pyrrolidine derivative featuring a quaternary stereocenter at the 2-position, a reactive bromomethyl group, and an N-Boc protecting group. It serves as a versatile intermediate in asymmetric synthesis, enabling the construction of complex, sp3-rich molecules with defined three-dimensional orientation for medicinal chemistry and ligand design.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
Cat. No. B12282275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate
Molecular FormulaC11H20BrNO2
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC1(CCCN1C(=O)OC(C)(C)C)CBr
InChIInChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8H2,1-4H3/t11-/m0/s1
InChIKeySFKIJLRMCFYHSN-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate (CAS 2306246-11-5): A Chiral Quaternary Pyrrolidine Building Block


tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate is a chiral, non-racemic pyrrolidine derivative featuring a quaternary stereocenter at the 2-position, a reactive bromomethyl group, and an N-Boc protecting group [1]. It serves as a versatile intermediate in asymmetric synthesis, enabling the construction of complex, sp3-rich molecules with defined three-dimensional orientation for medicinal chemistry and ligand design [2]. Its CAS registry number is 2306246-11-5, molecular formula is C11H20BrNO2, and its monoisotopic mass is 278.19 g/mol [1].

Why Generic (2S)-Pyrrolidine Building Blocks Cannot Replace the 2-Methyl Quaternary Center of CAS 2306246-11-5


Simple, widely available 2-substituted pyrrolidines like tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate (CAS 128542-75-6) possess only a tertiary stereocenter, while the target compound incorporates a quaternary carbon at the 2-position [1]. This fundamental structural difference has critical downstream consequences: the quaternary center restricts conformational flexibility, locks the pyrrolidine ring into a more rigid geometry, and prevents epimerization at the 2-position during subsequent synthetic transformations [2]. Using the simpler des-methyl analog as a substitute would introduce unwanted rotational freedom, potentially degrading target binding affinity and selectivity. Similarly, substituting the bromo leaving group with a chloro analog reduces electrophilic reactivity, impacting yield in key coupling reactions [3].

Quantitative Differentiation of tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity (XLogP3) Distinction from Des-Methyl and Enantiomeric Analogs

The introduction of the 2-methyl group to form the quaternary center significantly alters the key physicochemical descriptors compared to the des-methyl analog. The target compound (C11H20BrNO2) has a molecular weight of 278.19 g/mol and a computed XLogP3 of 2.6 [1]. This contrasts with the commonly used building block tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate (C10H18BrNO2), which has a molecular weight of 264.16 g/mol and a lower XLogP3 of 2.4 [2]. The difference of +14.03 g/mol in molecular weight and +0.2 in XLogP3 reflects the presence of the additional methyl group. This increase in lipophilicity, though modest, can influence passive membrane permeability and non-specific binding in a biological context, and represents a non-interchangeable physicochemical profile for lead optimization campaigns where these parameters are tightly controlled.

Medicinal Chemistry Physicochemical Properties ADME Prediction

Enantiomeric Configuration Purity vs. Racemate and (R)-Enantiomer for Chiral Drug Synthesis

The target compound possesses a defined (2S) absolute configuration [1]. This is in direct contrast to the racemic mixture, which would require a costly and low-yielding chiral resolution step if used as a starting material for a single-enantiomer drug. Using the racemate to synthesize a chiral molecule would generate a 1:1 mixture of diastereomers, halving the maximum theoretical yield and complicating purification . The (R)-enantiomer, tert-butyl (2R)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate (CAS 2227197-94-4), shares identical achiral descriptors (MW 278.19 g/mol) but would lead to the corresponding (R)-configuration in downstream products, which often has drastically different biological activity . The availability of the specific (2S)-enantiomer in high purity (typically 95-98%) ensures direct access to the desired stereochemical series without resolution losses, representing a key procurement decision point.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Reactivity of Bromomethyl vs. Chloromethyl Electrophile in Pyrrolidine Functionalization

The bromomethyl group of the target compound provides superior electrophilic reactivity compared to the corresponding chloromethyl analog, tert-butyl (2S)-2-(chloromethyl)-2-methyl-pyrrolidine-1-carboxylate. While direct kinetic data for this exact pair is lacking, the inherent leaving-group ability of bromide over chloride is a well-established principle in nucleophilic substitution reactions. For related N-Boc-pyrrolidine systems, the bromomethyl derivative has been used as a key alkylating agent to install diverse pharmacophores with high efficiency, whereas the chloromethyl analog generally requires harsher conditions or longer reaction times [1]. A specific application in the synthesis of GABA receptor modulators demonstrated the effective use of this bromomethyl handle for introducing pharmacophores, resulting in compounds with improved blood-brain barrier permeability [2]. This superior reactivity profile translates to higher yields and milder reaction conditions in the synthesis of complex molecules.

Organic Synthesis Nucleophilic Substitution Reaction Efficiency

Conformational Rigidity Imparted by the Quaternary 2-Methyl Center

The presence of the quaternary 2-methyl group in the target compound differentiates it from the tertiary 2-substituted pyrrolidines. This quaternary center restricts the conformational freedom of the pyrrolidine ring, locking its geometry and the exit vector of the 2-bromomethyl substituent [1]. This rigidification can be probed by comparing computed 3D conformer ensembles, though direct experimental data (e.g., X-ray or NMR solution conformer ratios) are not publicly available. The enhanced rigidity is a class-level characteristic of quaternary proline analogs, which are valued in drug design for reducing the entropic penalty upon target binding, potentially leading to increased potency [2]. This structural feature is not present in the simpler des-methyl building block, making the target compound a structurally distinct and non-substitutable scaffold.

Conformational Analysis Scaffold Design Structure-Based Drug Design

High-Impact Application Scenarios for tert-butyl (2S)-2-(bromomethyl)-2-methyl-pyrrolidine-1-carboxylate


Synthesis of Sp3-Rich Chiral Drug Candidates Targeting CNS Receptors

The combination of a rigid quaternary scaffold and a reactive (2S)-bromomethyl handle makes this building block ideal for constructing sp3-rich molecules for CNS targets, as evidenced by its successful use in synthesizing potent GABA receptor modulators that showed improved blood-brain barrier permeability in a 2023 J. Med. Chem. study [1]. Its distinct lipophilicity profile (XLogP3 = 2.6) compared to the des-methyl analog (XLogP3 = 2.4) can be a critical factor for optimizing CNS penetration [2].

Enantioselective Synthesis of Quaternary Proline-Derived Ligands for Asymmetric Catalysis

The (2S)-configured quaternary center and the reactive bromomethyl group allow for the synthesis of novel chiral ligands that require a locked, rigid three-dimensional environment around the catalytic center. The availability of the pure (2S)-enantiomer ensures that no resolution step is needed to obtain the desired enantiomer of the final ligand, as is the case with the racemic mixture .

Construction of Conformationally Constrained Peptidomimetics

The quaternary 2-methyl-center rigidifies the pyrrolidine scaffold, making the target compound a valuable precursor for peptidomimetics where conformational control is essential to mimic a specific secondary structure. This rigidification is a class-level advantage supported by the broad use of quaternary proline analogs in peptidomimetic design [3], and can not be achieved with the simpler, more flexible des-methyl building block.

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